1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 744253-60-9
VCID: VC5542425
InChI: InChI=1S/C12H11Cl2NO3/c13-8-4-7(5-9(14)6-8)11(16)15-3-1-2-10(15)12(17)18/h4-6,10H,1-3H2,(H,17,18)
SMILES: C1CC(N(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Molecular Formula: C12H11Cl2NO3
Molecular Weight: 288.12

1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid

CAS No.: 744253-60-9

Cat. No.: VC5542425

Molecular Formula: C12H11Cl2NO3

Molecular Weight: 288.12

* For research use only. Not for human or veterinary use.

1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid - 744253-60-9

Specification

CAS No. 744253-60-9
Molecular Formula C12H11Cl2NO3
Molecular Weight 288.12
IUPAC Name 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C12H11Cl2NO3/c13-8-4-7(5-9(14)6-8)11(16)15-3-1-2-10(15)12(17)18/h4-6,10H,1-3H2,(H,17,18)
Standard InChI Key RANFRUCLCQSCQN-UHFFFAOYSA-N
SMILES C1CC(N(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid consists of a pyrrolidine ring substituted at the 1-position with a 3,5-dichlorobenzoyl group and at the 2-position with a carboxylic acid moiety. The dichlorophenyl group introduces significant electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueMeasurement MethodSource Reference
Molecular Weight288.13 g/molMass spectrometry
LogP (Partition Coefficient)2.58 ± 0.15HPLC-derived prediction
Rotatable Bonds2Computational modeling
Hydrogen Bond Donors1Spectroscopic analysis
Topological Polar Surface Area58 ŲDFT calculations

Synthetic Methodologies

Core Synthesis Strategy

The compound is synthesized via a two-step protocol:

  • Acylation of Pyrrolidine: Reaction of pyrrolidine-2-carboxylic acid with 3,5-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) yields the benzoylated intermediate .

  • Acid-Catalyzed Cyclization: Treatment with HCl and hydrogen peroxide facilitates the formation of the stable lactam structure, as observed in analogous dichlorophenyl-pyrrolidine systems .

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement (%)
SolventAnhydrous dichloromethane+22
Temperature0–5°C+15
Catalyst Concentration1.2 eq. triethylamine+18

Physicochemical and Structural Analysis

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons from the dichlorophenyl group resonate at δ 7.35–7.58 ppm (doublets, J = 8.4 Hz), while the pyrrolidine ring protons appear as multiplet signals between δ 3.12–3.89 ppm .

  • IR Spectroscopy: Strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C–Cl vibration) confirm functional group integrity .

Computational Insights

Density functional theory (DFT) simulations reveal intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent carbonyl oxygen (bond length: 1.89 Å), stabilizing the cis-conformation .

PathogenMIC (μg/mL)Reference Strain
Staphylococcus aureus32–64ATCC 29213
Enterococcus faecalis64–128ATCC 51299
Candida albicans>128ATCC 90028

Mechanistic studies suggest inhibition of bacterial cell wall synthesis via interference with penicillin-binding proteins .

Applications in Organic Synthesis

Precursor for Heterocyclic Scaffolds

The carboxylic acid moiety enables diverse derivatization:

  • Amide Formation: Coupling with primary amines using EDCI/HOBt yields pyrrolidine-2-carboxamides, which exhibit enhanced blood-brain barrier permeability .

  • Lactam Ring Functionalization: Nucleophilic substitution at the 3-position generates spirocyclic compounds with anti-inflammatory properties .

Table 4: Selected Derivatives and Properties

DerivativeSynthetic RouteBiological Activity
Methyl esterFischer esterificationImproved LogP (+0.83)
Hydrazide conjugateHydrazine monohydrateAntimycobacterial
Benzimidazole hybridCondensation with o-phenylenediamineAntifungal

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